An In-Depth Technical Guide to the Chemical Properties of 2-Methoxy-N-methylaniline
An In-Depth Technical Guide to the Chemical Properties of 2-Methoxy-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-N-methylaniline, also known as N-Methyl-o-anisidine, is an aromatic organic compound that serves as a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a methoxy and a secondary amine substituent on a benzene ring, imparts specific reactivity and properties that are of interest to the discerning chemist. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, and safety information.
Chemical and Physical Properties
The fundamental physical and chemical properties of 2-Methoxy-N-methylaniline are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Reference |
| IUPAC Name | 2-methoxy-N-methylaniline | [2] |
| Synonyms | N-Methyl-o-anisidine, N-Methyl-2-anisidine, (2-methoxy-phenyl)-methyl-amine | [3] |
| CAS Number | 10541-78-3 | [4] |
| Molecular Formula | C₈H₁₁NO | [4] |
| Molecular Weight | 137.18 g/mol | [4] |
| Appearance | Colorless to brown viscous liquid or solid | [3] |
| Melting Point | 30-34 °C | [4] |
| Boiling Point | 207.9 ± 13.0 °C at 760 mmHg | [5] |
| Density | 1.0 ± 0.1 g/cm³ | [5] |
| Flash Point | 98 °C (208.4 °F) - closed cup | [6] |
| Solubility | While specific quantitative data is not readily available, anilines are generally soluble in many common organic solvents such as dichloromethane, ethyl acetate, and methanol. | [7] |
| LogP | 1.81 | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Methoxy-N-methylaniline. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of 2-Methoxy-N-methylaniline.
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |
| 6.95 | t | 1H | Ar-H | |
| 6.82 | d | 1H | Ar-H | |
| 6.72 | t | 1H | Ar-H | |
| 6.66 | d | 1H | Ar-H | |
| 4.28 | s | 1H | N-H | |
| 3.89 | s | 3H | O-CH₃ | |
| 2.91 | s | 3H | N-CH₃ |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm) | Assignment |
| 146.80 | Ar-C | |
| 139.29 | Ar-C | |
| 121.25 | Ar-C | |
| 116.19 | Ar-C | |
| 109.18 | Ar-C | |
| 109.18 | Ar-C | |
| 55.28 | O-CH₃ | |
| 30.26 | N-CH₃ |
Note: NMR data is based on reported values and may vary slightly depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Methoxy-N-methylaniline reveals the presence of its key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3411 | Medium | N-H stretch |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (CH₃) |
| ~1600, ~1500 | Strong | Aromatic C=C stretch |
| ~1240 | Strong | Aryl-O stretch (asymmetric) |
| ~1030 | Strong | Aryl-O stretch (symmetric) |
Note: IR data is interpreted from general aniline spectra and may have slight variations.[8]
Mass Spectrometry (MS)
The mass spectrum of 2-Methoxy-N-methylaniline shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
| m/z | Interpretation |
| 137 | Molecular ion [M]⁺ |
| 122 | [M - CH₃]⁺ |
| 106 | [M - OCH₃]⁺ |
| 94 | [M - CH₃ - CO]⁺ |
| 77 | [C₆H₅]⁺ |
Note: Fragmentation patterns are predicted based on typical aniline derivatives.
Synthesis and Purification
A common and effective method for the synthesis of 2-Methoxy-N-methylaniline is through the N-methylation of 2-methoxyaniline (o-anisidine).
Experimental Protocol: Synthesis
This protocol describes the N-methylation of 2-methoxyaniline using methanol in the presence of an iridium catalyst.
Materials:
-
2-methoxyaniline
-
Methanol
-
2-Arylbenzo[d]oxazole NHC-Ir(III) complex (catalyst)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-methoxyaniline (1 equivalent) in the anhydrous solvent.
-
Add the 2-Arylbenzo[d]oxazole NHC-Ir(III) catalyst (typically 1-5 mol%).
-
Add methanol (as the methylating agent, typically in excess).
-
Seal the flask and heat the reaction mixture at a specified temperature (e.g., 100-150 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
Experimental Protocol: Purification
The crude product can be purified by column chromatography.
Materials:
-
Crude 2-Methoxy-N-methylaniline
-
Silica gel (230-400 mesh)
-
Eluent: Petroleum Ether (PE) / Ethyl Acetate (EtOAc) mixture (e.g., 50:1 v/v)
Procedure:
-
Prepare a slurry of silica gel in the eluent and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elute the column with the PE/EtOAc mixture, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the eluent under reduced pressure to yield purified 2-Methoxy-N-methylaniline.
Reactivity and Stability
Reactivity
The reactivity of 2-Methoxy-N-methylaniline is primarily governed by the interplay of the electron-donating methoxy and N-methylamino groups.
-
Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho and para positions.[2] However, the bulky methoxy group at the ortho position may sterically hinder substitution at one of the ortho sites. The methoxy group is also an activating, ortho, para-director. Due to the strong activation, reactions such as halogenation can proceed rapidly and may lead to polysubstitution.[6] Friedel-Crafts reactions are generally unsuccessful with anilines due to the reaction of the Lewis acid catalyst with the basic amino group.[2]
-
Basicity: The lone pair of electrons on the nitrogen atom makes 2-Methoxy-N-methylaniline basic. It will react with acids to form the corresponding ammonium salt.
-
Oxidation: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities.[7] The oxidation can occur upon exposure to air and light.
Stability
2-Methoxy-N-methylaniline should be stored in a cool, dry, and well-ventilated area, away from light and incompatible substances such as strong oxidizing agents and strong acids. Over time, and with exposure to air and light, the compound may darken due to the formation of oxidation products.[7]
Applications in Drug Development
While 2-Methoxy-N-methylaniline itself is not typically an active pharmaceutical ingredient, it is a key building block in the synthesis of various pharmaceutical compounds. Its structure is incorporated into larger molecules to modulate their biological activity, solubility, and other pharmacokinetic properties. At present, there is no specific information available in the searched literature linking 2-Methoxy-N-methylaniline to direct interactions with biological signaling pathways. Its primary role in drug development is as a synthetic intermediate.
Safety Information
It is imperative to handle 2-Methoxy-N-methylaniline with appropriate safety precautions in a laboratory setting.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Sensitization (Category 1) | GHS07 | Warning | H317: May cause an allergic skin reaction |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P264: Wash skin thoroughly after handling.[6]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P272: Contaminated work clothing should not be allowed out of the workplace.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[2]
-
P363: Wash contaminated clothing before reuse.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or goggles.[6]
-
Skin Protection: Chemical resistant gloves (e.g., nitrile rubber) and a lab coat.[6]
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.[6]
Conclusion
2-Methoxy-N-methylaniline is a versatile chemical intermediate with well-defined physical and spectroscopic properties. Its synthesis and purification can be achieved through established laboratory procedures. A thorough understanding of its reactivity and safe handling practices is essential for its effective use in research and development, particularly in the synthesis of novel compounds for the pharmaceutical and other chemical industries. While its direct biological activity is not extensively documented, its role as a precursor to more complex molecules underscores its importance in the field of organic chemistry.
